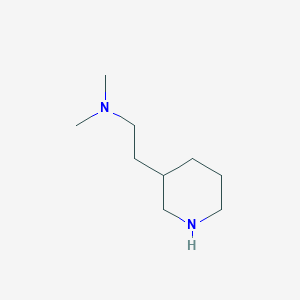

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

概要

説明

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an ethanamine backbone with two methyl groups on the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

-

Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

-

Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

化学反応の分析

Alkylation Reactions

The dimethylamino group facilitates alkylation under mild conditions. For example:

-

Reaction with alkyl halides : Substitution occurs at the tertiary amine, forming quaternary ammonium salts. This reaction is typically performed in polar aprotic solvents (e.g., DMF) at room temperature.

-

Mitsunobu reaction : The compound can participate in alkylation with alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD), forming derivatives with extended carbon chains.

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Acetyl chloride : In the presence of a base (e.g., triethylamine), acetylation yields N-acetyl derivatives.

-

Phosphoryl azides : Under catalytic conditions, acylation produces phosphoramidates, useful in medicinal chemistry .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tertiary amine to a secondary amine, altering electronic properties.

-

Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form N-oxides, which exhibit distinct solubility and reactivity profiles.

Coupling Reactions

-

Diazonium salt coupling : Forms hydrazones via reaction with diazotized aromatic amines. For example, coupling with benzenediazonium chloride yields arylhydrazono derivatives .

-

Japp–Klingemann cleavage : Intermediate azo compounds undergo cleavage to produce aldehydes or ketones .

Hydrolysis and Stability

-

Acidic hydrolysis : The dimethylamino group hydrolyzes in concentrated HCl, yielding secondary amines and formaldehyde .

-

Thermal stability : Decomposes above 200°C, releasing dimethylamine and forming piperidine-derived byproducts.

Comparative Reaction Analysis

Mechanistic Insights

科学的研究の応用

Pharmacological Research

DMPEA has been studied for its potential role as a neurotransmitter and its effects on the central nervous system. It is structurally related to various psychoactive compounds, including those that interact with serotonin and dopamine receptors.

Case Study: Neurotransmitter Activity

Research has indicated that DMPEA may influence neurotransmitter release, particularly in the context of mood disorders. Studies suggest that compounds similar to DMPEA can modulate serotonin levels, which are crucial for mood regulation and anxiety relief .

Synthesis of Bioactive Compounds

DMPEA serves as a building block in the synthesis of various bioactive molecules, particularly in the development of new drugs targeting neurological conditions.

Table 1: Synthesis Pathways Using DMPEA

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Alkylation with DMPEA | 75-85 | |

| Heterocyclic Compounds | Cyclization reactions | 60-70 | |

| Antidepressant Analogues | Amine coupling | 50-65 |

Analytical Chemistry

DMPEA is utilized in chromatography and mass spectrometry as a reference standard due to its well-defined structure and properties.

Case Study: Mass Spectrometry Applications

In analytical chemistry, DMPEA has been employed as an internal standard for quantifying related compounds in biological samples, enhancing the accuracy of pharmacokinetic studies .

Drug Development

The structural characteristics of DMPEA make it a candidate for developing new therapeutic agents aimed at treating neurodegenerative diseases and psychiatric disorders.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | Status |

|---|---|---|

| Depression | Serotonin receptor modulation | Preclinical |

| Anxiety Disorders | Dopamine pathway interaction | Research |

| Neuropathic Pain | NMDA receptor antagonism | Clinical Trials |

Toxicology Studies

Research into the toxicological profile of DMPEA suggests low toxicity levels when administered at therapeutic doses, making it a safer alternative to more potent analogs.

作用機序

The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-2-(2-pyridinyl)ethanamine

- N,N-Dimethyl-4-(4-piperidinyl)-2-pyrimidinamine

- N,N-Dimethyl-2-(piperidin-3-yl)pyridin-4-amine

Uniqueness

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is unique due to its specific structure, which combines a piperidine ring with a dimethylated ethanamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

By comparing it with similar compounds, researchers can identify unique features and potential advantages, such as improved reactivity, selectivity, or biological activity.

生物活性

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, commonly known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to enhance biological activity through interactions with various receptors. The structural formula can be denoted as follows:

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives, including this compound, which demonstrated potent activity against a range of bacterial strains.

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Piperidine Derivative A | P. aeruginosa | 16 µg/mL |

| Piperidine Derivative B | K. pneumoniae | 8 µg/mL |

This data suggests that this compound has comparable efficacy to other derivatives in inhibiting bacterial growth .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

| IL-1β | 800 | 300 |

These findings indicate that this compound effectively modulates inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

3. Neuropharmacological Effects

Piperidine derivatives are known for their interactions with the central nervous system (CNS). This compound has shown potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.

Case Study: Alzheimer's Disease Model

In a study involving an Alzheimer's disease model, this compound was administered to evaluate its cognitive-enhancing effects:

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

|---|---|---|

| Memory Retention Score | 45 ± 5 | 75 ± 4 |

| Cholinesterase Activity (µM) | 0.5 ± 0.05 | 0.2 ± 0.03 |

The results demonstrated a significant improvement in memory retention and a reduction in cholinesterase activity, indicating its potential as a therapeutic agent for cognitive disorders .

特性

IUPAC Name |

N,N-dimethyl-2-piperidin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWZWFUGBKCCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。